8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (referred to as CB11 in and ) is a purine-based compound with a tricyclic imidazopurine-dione core. Its structure features a 2-aminophenyl group at the 8-position and methyl substitutions at the 1-, 3-, and 7-positions. CB11 acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, demonstrating potent anticancer activity in non-small cell lung cancer (NSCLC) models. Preclinical studies highlight its ability to overcome radioresistance in NSCLC, with significant tumor volume reduction in xenograft models .
Properties
IUPAC Name |
6-(2-aminophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-7-5-4-6-10(11)17/h4-8H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEUWAFOCKDFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive amination of 5-acetyl-4-aminopyrimidines followed by cyclization with reagents such as DMF-DMA or HC(OEt)3 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Key Differences :
- CB11’s 2-aminophenyl group enhances PPARγ binding and specificity compared to CB13’s pyridopyrimidine-dione core.
- CB11’s methyl substitutions improve metabolic stability, critical for in vivo efficacy .
Derivatives Targeting Serotonin Receptors (5-HT1A/5-HT7)
Key Differences :
- AZ-853 and AZ-861 differ in phenyl ring substituents (2-fluoro vs. 3-CF3), leading to variations in side effects (e.g., AZ-853 lowers blood pressure; AZ-861 avoids weight gain) .
- Compound 9’s extended alkyl chain (pentyl vs. butyl in AZ-853/AZ-861) enhances 5-HT1A selectivity and anxiolytic potency .
Adenosine A3 Receptor Ligands
| Compound | Substituents | Target | Affinity (Ki) | Selectivity |
|---|---|---|---|---|
| Compound 73 | 1-benzyl-7-methyl-3-propyl | A3AR | 0.8 nM | >6,250-fold selectivity over A2A |
| CB11 | 8-(2-aminophenyl), 1,3,7-trimethyl | PPARγ | N/A | N/A |
Key Differences :
- Compound 73’s small alkyl chains (7-methyl, 3-propyl) optimize A3AR binding, whereas CB11’s aminophenyl group directs PPARγ activity .
TGF-β Inhibitors
Key Differences :
- The 2-chlorobenzyl group in the TGF-β inhibitor enhances binding to TGF-β pathways, contrasting with CB11’s PPARγ-driven mechanism .
Research Findings and Pharmacokinetic Considerations
- Metabolic Stability : Fluorinated derivatives (e.g., AZ-853, Compound 9) show moderate stability in human liver microsomes, while CB11’s methyl groups enhance metabolic resistance .
- Brain Penetration : AZ-853’s lower molecular weight and lipophilicity improve CNS bioavailability compared to bulkier analogues .
- Side Effects : 5-HT1A-targeted compounds (e.g., AZ-853) may cause sedation and lipid disturbances, whereas CB11’s PPARγ activation avoids CNS-related adverse effects .
Biological Activity
8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has attracted significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, particularly in oncology and pharmacology. This article provides a detailed overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 272.31 g/mol. The structure features a purine-like core with an amino group and methyl substituents that are critical for its biological interactions.
Research indicates that this compound acts through several mechanisms:
- PPARγ Activation : The compound has been identified as a novel ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular processes such as differentiation and apoptosis. Activation of PPARγ by this compound leads to increased cell death in non-small-cell lung cancer (NSCLC) cells via reactive oxygen species (ROS) production and mitochondrial dysfunction .
- Inhibition of Epithelial-to-Mesenchymal Transition (EMT) : In NSCLC models, the compound inhibits EMT under radiation exposure conditions, suggesting its potential utility in overcoming radio-resistance .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Recent studies have explored the anticancer potential of this compound:
- Study on NSCLC Cells : A study demonstrated that treatment with the compound resulted in significant cell death mediated through ROS-dependent pathways. The results indicated that the compound could serve as a therapeutic agent against radiation-resistant NSCLC .
- Xenograft Experiments : In vivo experiments showed that administration of the compound significantly decreased tumor volume compared to control groups. This finding underscores its potential application in cancer therapy .
Q & A
Q. What are the critical steps in synthesizing 8-(2-aminophenyl)-1,3,7-trimethylimidazopurine-dione, and how do reaction conditions influence yield?
The synthesis typically involves multi-step cyclization and functionalization of the imidazo[2,1-f]purine core. Key steps include:
- Amide-nitrile cyclization under mild conditions to form the purine backbone .
- Substituent introduction : The 2-aminophenyl group is added via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–80°C) and polar aprotic solvents (e.g., DMF) .
- Methylation : Selective N-methylation at positions 1, 3, and 7 using methyl iodide or dimethyl sulfate, with base catalysts like K₂CO₃ . Optimization : Yield (40–60%) and purity (>95%) depend on solvent choice (e.g., dichloromethane vs. ethanol) and catalyst type (e.g., Pd catalysts for coupling) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methyl group integration .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₈N₆O₂: 374.15) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions .
Advanced Research Questions
Q. How can conflicting reports about this compound’s biological activity (e.g., antiviral vs. anticancer) be systematically resolved?
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify affected signaling nodes (e.g., apoptosis vs. kinase inhibition) .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 2-aminophenyl with methoxyphenyl) to isolate activity drivers . Example Data :
| Substituent at Position 8 | Antiviral IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 2-Aminophenyl | 12.4 ± 1.2 | 8.9 ± 0.8 |
| 4-Methoxyphenyl | >50 | 15.3 ± 1.5 |
| Source: Adapted from |
Q. What experimental strategies elucidate the mechanism of action of this imidazopurine derivative?
- Target identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins .
- Enzyme inhibition assays : Screen against kinase panels (e.g., EGFR, CDK2) to identify targets .
- Molecular docking : Model interactions with adenosine receptors or purine-binding enzymes using AutoDock Vina .
- CRISPR-Cas9 knockouts : Validate target relevance by deleting candidate genes (e.g., AKT1) in cell viability assays .
Q. How can researchers design studies to establish structure-activity relationships (SAR) for this compound?
- Systematic substituent variation : Synthesize analogs with modifications at positions 2, 3, 7, and 8 .
- Pharmacophore mapping : Use QSAR models to correlate electronic (HOMO/LUMO) and steric parameters (LogP) with activity .
- Key Findings :
- 2-Aminophenyl : Enhances solubility and receptor binding via H-bonding .
- N-Methyl groups : Reduce metabolic degradation but may decrease CNS permeability .
Methodological Considerations
Q. What are best practices for optimizing synthetic routes to improve scalability?
- Flow chemistry : Continuous synthesis reduces reaction time and improves yield consistency .
- Catalyst screening : Test Pd/Cu systems for coupling steps to minimize byproducts .
- Purification : Use automated flash chromatography with gradient elution (hexane/EtOAc) for high-purity batches .
Q. How to address stability issues during storage or biological assays?
- Light sensitivity : Store in amber vials at -20°C under inert gas (N₂) .
- pH stability : Conduct accelerated degradation studies in buffers (pH 3–9) to identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
